molecular formula C12H18N2 B1307039 4-(3-Methylpiperidin-1-yl)aniline CAS No. 842974-35-0

4-(3-Methylpiperidin-1-yl)aniline

Cat. No. B1307039
M. Wt: 190.28 g/mol
InChI Key: IKOVMWFMUDURMX-UHFFFAOYSA-N
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Description

4-(3-Methylpiperidin-1-yl)aniline is a chemical compound that is structurally related to aniline derivatives. Aniline itself is a well-known compound in organic chemistry, characterized by an amino group attached to a phenyl group. The specific compound , 4-(3-Methylpiperidin-1-yl)aniline, includes a piperidine ring, which is a six-membered heterocycle containing nitrogen, and a methyl group attached to the third position of this ring. This structure suggests that the compound could exhibit interesting chemical and physical properties and potentially have applications in pharmaceuticals, as seen in related compounds .

Synthesis Analysis

The synthesis of compounds related to 4-(3-Methylpiperidin-1-yl)aniline often involves multi-step organic reactions. For example, the synthesis of 4-anilidopiperidine analogs, which share a similar piperidine and aniline framework, can be achieved through methods such as reductive alkylation and subsequent functional group transformations . The synthesis of related compounds can also involve the use of intermediates like 4-nitrobenzylbromide and reductive steps to yield the desired anilidopiperidine structures . These methods could potentially be adapted for the synthesis of 4-(3-Methylpiperidin-1-yl)aniline.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(3-Methylpiperidin-1-yl)aniline can be complex, with the potential for isomerism and tautomerism. For instance, NMR spectroscopy has been used to identify different isomers of N-(1,2,5-trimethyl-4-piperidylidene)aniline, which is structurally related to the compound of interest . The presence of multiple methyl groups and the possibility of Z,E isomerism around the C=N bond can lead to a variety of structural configurations, which would also be relevant for the analysis of 4-(3-Methylpiperidin-1-yl)aniline.

Chemical Reactions Analysis

Aniline and its derivatives can undergo a range of chemical reactions, including photoisomerization and photodissociation. For example, aniline and 4-methylpyridine have been shown to isomerize to seven-membered ring isomers upon excitation with photons, followed by hydrogen atom migration and rearomatization prior to dissociation . While the specific reactions of 4-(3-Methylpiperidin-1-yl)aniline are not detailed in the provided papers, it is likely that it would also participate in similar photochemical processes due to the presence of the aniline moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives can be influenced by the presence of substituents on the aromatic ring or the nitrogen-containing heterocycle. For instance, the introduction of a trifluoromethyl group on an aniline derivative can be a key step in the synthesis of pharmaceutical agents, affecting the compound's reactivity and physical properties . Additionally, the crystal structure and intermolecular interactions of aniline derivatives, such as those involving hydrogen bonding and C-H···π interactions, can be studied using techniques like X-ray crystallography and Hirshfeld surface analysis . These properties are crucial for understanding the behavior of 4-(3-Methylpiperidin-1-yl)aniline in different environments and potential applications.

Scientific Research Applications

Kinase Inhibition

Compounds with structural similarities to 4-(3-Methylpiperidin-1-yl)aniline have been explored for their potential as kinase inhibitors. For instance, optimization of certain quinolinecarbonitriles led to potent inhibitors of Src kinase activity, which is a critical regulator of cellular proliferation and differentiation. The modifications in the anilino group of these compounds resulted in enhanced inhibition of Src kinase activity and Src-mediated cell proliferation, indicating their potential therapeutic application in cancer treatment (Boschelli et al., 2001).

Hypoxic-Cytotoxic Agents

New derivatives of quinoxalinecarbonitrile 1,4-di-N-oxides were synthesized with various aniline and piperazine derivatives, showing promise as hypoxic-cytotoxic agents. This suggests potential applications in targeting hypoxic tumor environments, a common characteristic of many solid tumors (Ortega et al., 2000).

Electroluminescence

Research into luminescent materials has led to the synthesis of tetradentate bis-cyclometalated platinum complexes using anilines as part of the ligand structure. These complexes exhibit high luminescence and have applications in organic light-emitting diodes (OLEDs), covering a wide range of the visible spectrum and providing opportunities for advanced display and lighting technologies (Vezzu et al., 2010).

Future Directions

The future directions of “4-(3-Methylpiperidin-1-yl)aniline” are not specified in the available literature. The future applications of a compound typically depend on ongoing research and development in fields such as medicinal chemistry, material science, etc .

properties

IUPAC Name

4-(3-methylpiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-3-2-8-14(9-10)12-6-4-11(13)5-7-12/h4-7,10H,2-3,8-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOVMWFMUDURMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methylpiperidin-1-yl)aniline

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